Éster de TCO-NHS

Descripción general

Descripción

TCO-NHS ester is an amine-reactive building block used to modify primary amine-containing molecules . It is used for the modification of amine-containing molecules in organic media . It is supplied as a single axial (minor, rel - (1S-2S-5E-pS)) diastereomer .

Synthesis Analysis

A simple and convenient method for the synthesis of N-hydroxysuccinimide ester is developed using triphosgene as an acid activator . Several aromatic and aliphatic N-hydroxysuccinimide esters are prepared from their corresponding carboxylic acids at room temperature in good yields in a rapid process using triphosgene .Molecular Structure Analysis

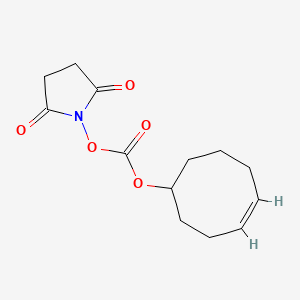

The molecular formula of TCO-NHS ester is C13H17NO5 . The InChI code is 1S/C13H17NO5/c15-11-8-9-12 (16)14 (11)19-13 (17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2 . The molecular weight is 267.28 g/mol .Chemical Reactions Analysis

TCO-NHS ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . This reaction is based on the rapid and bio-orthogonal inverse electron demand Diels–Alder reaction between tetrazine (Tz) and trans-cyclooctene (TCO) .Physical And Chemical Properties Analysis

TCO-NHS ester has a molecular weight of 267.28 g/mol . It is a solid substance with a density of 1.27g/cm3 .Aplicaciones Científicas De Investigación

Bioconjugación y etiquetado de proteínas

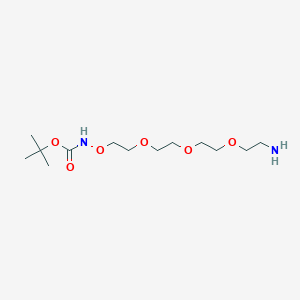

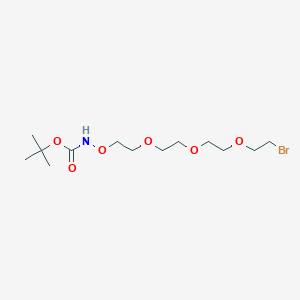

El éster de TCO-NHS es un trans-cicloocteno axial (a-TCO) que se utiliza para la bioconjugación y el etiquetado de proteínas {svg_1}. Tiene un éster de NHS reactivo a las aminas, y el a-TCO reacciona rápidamente con las tetrazinas a través de reacciones de Diels–Alder, un tipo de química click bioortogonal, libre de cobre {svg_2}.

Conjugación proteína-proteína

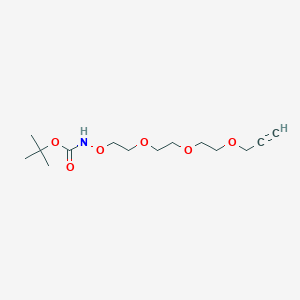

El éster de TCO-NHS se utiliza en la conjugación proteína-proteína {svg_3}. Esta aplicación permite la formación de enlaces covalentes entre proteínas, lo que permite estudiar las interacciones y funciones de las proteínas.

Conjugación proteína-anticuerpo

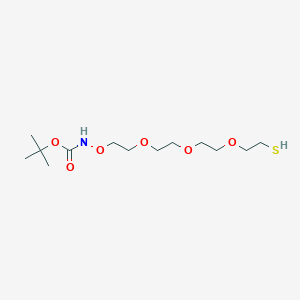

Otra aplicación del éster de TCO-NHS es la conjugación proteína-anticuerpo {svg_4}. Este proceso es crucial en el desarrollo de terapias y diagnósticos basados en anticuerpos.

Conjugación proteína-molécula pequeña

El éster de TCO-NHS también se utiliza en la conjugación proteína-molécula pequeña {svg_5}. Esta técnica se utiliza a menudo en sistemas de administración de fármacos en los que una pequeña molécula terapéutica se une a un portador proteico.

Radiomarcado

El éster de TCO-NHS se utiliza en el radiomarcado con 18F {svg_6}. Este es un proceso crítico en la producción de radiofármacos para la obtención de imágenes por tomografía por emisión de positrones (PET).

Conjugación proteína-oligonucleótido

El éster de TCO-NHS se utiliza en la conjugación proteína-oligonucleótido {svg_7}. Esta técnica se utiliza en el desarrollo de aptámeros de ADN y ARN, que tienen aplicaciones en terapéutica y diagnóstico.

Modificación de la superficie

Por último, el éster de TCO-NHS se utiliza en la modificación de la superficie {svg_8}. Este proceso se utiliza para alterar las propiedades de la superficie de los materiales para diversas aplicaciones, como biosensores y biochips.

Mecanismo De Acción

Target of Action

Trans-Cyclooctene-N-Hydroxysuccinimide Ester, commonly known as TCO-NHS ester, is a popular reagent used to label amine-containing compounds or biomolecules . The primary targets of TCO-NHS ester are primary amines, which are common functional groups present in virtually all proteins, peptides, and a host of other macromolecules . They exist at the N-terminus of each polypeptide chain (α-amino group) and in the side-chain of lysine amino acid residues (ε-amino group) .

Mode of Action

TCO-NHS ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . This reaction is facilitated by the amine-reactive N-Hydroxysuccinimide (NHS) ester present in the TCO-NHS ester . The trans-cyclooctene (TCO) part of the TCO-NHS ester reacts rapidly with tetrazines through Diels–Alder reactions, a type of bioorthogonal, copper-free click chemistry .

Biochemical Pathways

The TCO-NHS ester, through its interaction with primary amines, plays a crucial role in bioconjugation and protein labeling . It enables fast click chemistry with tetrazine , facilitating the formation of stable amide bonds between two target molecules . This process is part of a broader biochemical pathway known as bioorthogonal cycloaddition reaction .

Pharmacokinetics

It’s worth noting that tco-nhs ester shows favorable physiochemical properties for live-cell and in vivo labeling , suggesting that it may have good bioavailability.

Result of Action

The result of the action of TCO-NHS ester is the formation of a stable amide bond between the labeling reagent and the target molecule . This allows for the efficient and specific detection of targets like proteins or nucleic acids using affinity labeling reagents . In the context of super-resolution fluorescence imaging, this enables highly multiplexed imaging of target molecules .

Action Environment

The action of TCO-NHS ester is influenced by environmental factors such as pH. The reaction between TCO-NHS ester and primary amines occurs specifically and efficiently at pH 7-9 . Furthermore, the TCO functional group remains stable in aqueous buffered media for weeks at 4°C, pH 7.5 , indicating that the stability of TCO-NHS ester is influenced by temperature and pH. The storage condition for TCO-NHS ester is typically at -20°C .

Direcciones Futuras

TCO-NHS ester has shown promise in the field of bioconjugation and protein labeling . Its use in the synthesis of PROTACs suggests potential applications in targeted therapy . Furthermore, its role in the inverse electron demand Diels–Alder reaction for pretargeted PET imaging and radioimmunotherapy indicates potential future directions in oncology .

Análisis Bioquímico

Biochemical Properties

TCO-NHS ester plays a significant role in biochemical reactions due to its ability to react specifically and efficiently with a primary amine . This property allows it to form covalent bonds with biomolecules such as the side chain of lysine residues or aminosilane-coated surfaces .

Cellular Effects

The effects of TCO-NHS ester on cells and cellular processes are primarily related to its role in protein labeling. By forming covalent bonds with proteins, TCO-NHS ester can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, TCO-NHS ester exerts its effects through its ability to form covalent bonds with biomolecules. This includes binding interactions with proteins, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TCO-NHS ester can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of TCO-NHS ester can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

TCO-NHS ester is involved in metabolic pathways that include interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

TCO-NHS ester is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of TCO-NHS ester and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGQJOKGFAIFAQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1191901-33-3 | |

| Record name | CYCLOOCT-4-ENYL 2,5-DIOXOPYRROLIDIN-1-YL CARBONATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BX65M7XV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does TCO-NHS ester contribute to the pretargeted imaging strategy described in the research?

A1: TCO-NHS ester plays a crucial role in the bioorthogonal click chemistry employed in this imaging strategy. The researchers first modify an antibody targeting the PD-L1 protein with TCO-NHS ester. This modification allows the antibody to conjugate with a Tetrazine-functionalized imaging agent through a rapid and highly specific Diels-Alder reaction in vivo. [] This two-step approach minimizes off-target effects and enhances the signal-to-noise ratio for improved tumor imaging.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)

![(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B611181.png)